Cas no 2138398-75-9 (3-[But-3-ynyl(ethyl)amino]-2,2-difluoropropanoic acid)

3-[But-3-ynyl(ethyl)amino]-2,2-difluoropropanoic acid structure
2138398-75-9 structure
Product name:3-[But-3-ynyl(ethyl)amino]-2,2-difluoropropanoic acid
CAS No:2138398-75-9
MF:C9H13F2NO2
Molecular Weight:205.20182967186
CID:5300311

3-[But-3-ynyl(ethyl)amino]-2,2-difluoropropanoic acid 化学的及び物理的性質

名前と識別子

    • 3-[(but-3-yn-1-yl)(ethyl)amino]-2,2-difluoropropanoic acid
    • 3-[But-3-ynyl(ethyl)amino]-2,2-difluoropropanoic acid
    • Propanoic acid, 3-(3-butyn-1-ylethylamino)-2,2-difluoro-
    • インチ: 1S/C9H13F2NO2/c1-3-5-6-12(4-2)7-9(10,11)8(13)14/h1H,4-7H2,2H3,(H,13,14)
    • InChIKey: QWCHWFFYTDHPEL-UHFFFAOYSA-N
    • SMILES: FC(C(=O)O)(CN(CC)CCC#C)F

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 14
  • 回転可能化学結合数: 6
  • 複雑さ: 244
  • トポロジー分子極性表面積: 40.5
  • XLogP3: -0.8

3-[But-3-ynyl(ethyl)amino]-2,2-difluoropropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-788999-10.0g
3-[(but-3-yn-1-yl)(ethyl)amino]-2,2-difluoropropanoic acid
2138398-75-9 95%
10.0g
$5159.0 2024-05-22
Enamine
EN300-788999-1.0g
3-[(but-3-yn-1-yl)(ethyl)amino]-2,2-difluoropropanoic acid
2138398-75-9 95%
1.0g
$1200.0 2024-05-22
Enamine
EN300-788999-0.05g
3-[(but-3-yn-1-yl)(ethyl)amino]-2,2-difluoropropanoic acid
2138398-75-9 95%
0.05g
$1008.0 2024-05-22
Enamine
EN300-788999-0.1g
3-[(but-3-yn-1-yl)(ethyl)amino]-2,2-difluoropropanoic acid
2138398-75-9 95%
0.1g
$1056.0 2024-05-22
Enamine
EN300-788999-0.25g
3-[(but-3-yn-1-yl)(ethyl)amino]-2,2-difluoropropanoic acid
2138398-75-9 95%
0.25g
$1104.0 2024-05-22
Enamine
EN300-788999-0.5g
3-[(but-3-yn-1-yl)(ethyl)amino]-2,2-difluoropropanoic acid
2138398-75-9 95%
0.5g
$1152.0 2024-05-22
Enamine
EN300-788999-2.5g
3-[(but-3-yn-1-yl)(ethyl)amino]-2,2-difluoropropanoic acid
2138398-75-9 95%
2.5g
$2351.0 2024-05-22
Enamine
EN300-788999-5.0g
3-[(but-3-yn-1-yl)(ethyl)amino]-2,2-difluoropropanoic acid
2138398-75-9 95%
5.0g
$3479.0 2024-05-22

3-[But-3-ynyl(ethyl)amino]-2,2-difluoropropanoic acid 関連文献

3-[But-3-ynyl(ethyl)amino]-2,2-difluoropropanoic acidに関する追加情報

Introduction to 3-[But-3-ynyl(ethyl)amino]-2,2-difluoropropanoic acid (CAS No. 2138398-75-9)

3-[But-3-ynyl(ethyl)amino]-2,2-difluoropropanoic acid (CAS No. 2138398-75-9) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a but-3-ynyl group, an ethylamino moiety, and a difluoromethylated carboxylic acid. These structural elements contribute to its potential therapeutic applications and make it an interesting subject for further investigation.

The chemical structure of 3-[But-3-ynyl(ethyl)amino]-2,2-difluoropropanoic acid (CAS No. 2138398-75-9) can be represented as follows: C10H14F2N2O2. The presence of the difluoromethyl group imparts unique physicochemical properties to the molecule, such as enhanced lipophilicity and metabolic stability. These properties are crucial for optimizing the compound's pharmacokinetic profile and enhancing its bioavailability.

In recent years, there has been a growing interest in the development of fluorinated compounds for pharmaceutical applications. Fluorine atoms are known to improve the pharmacological properties of drugs by increasing their lipophilicity, metabolic stability, and receptor binding affinity. The difluoromethyl group in 3-[But-3-ynyl(ethyl)amino]-2,2-difluoropropanoic acid (CAS No. 2138398-75-9) is particularly noteworthy in this context, as it can significantly enhance the compound's biological activity and reduce its susceptibility to metabolic degradation.

The but-3-ynyl group in 3-[But-3-ynyl(ethyl)amino]-2,2-difluoropropanoic acid (CAS No. 2138398-75-9) is another key structural feature that contributes to its potential therapeutic applications. Alkynes are known for their ability to participate in various chemical reactions, such as copper-catalyzed azide–alkyne cycloaddition (CuAAC), which is a powerful tool for bioconjugation and click chemistry. This property makes 3-[But-3-ynyl(ethyl)amino]-2,2-difluoropropanoic acid (CAS No. 2138398-75-9) a versatile building block for the synthesis of complex molecules and drug conjugates.

The ethylamino moiety in 3-[But-3-ynyl(ethyl)amino]-2,2-difluoropropanoic acid (CAS No. 2138398-75-9) is also an important functional group that can influence the compound's biological activity. Amines are common in many biologically active molecules and can serve as hydrogen bond donors or acceptors, which can enhance the compound's interactions with biological targets. Additionally, the ethylamino group can modulate the compound's solubility and permeability properties, which are critical for optimizing its pharmacokinetic profile.

In terms of its potential therapeutic applications, 3-[But-3-ynyl(ethyl)amino]-2,2-difluoropropanoic acid (CAS No. 2138398-75-9) has shown promise in several areas of research. One area of particular interest is its potential as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play crucial roles in various physiological processes and are important targets for drug discovery. The unique combination of structural features in 3-[But-3-ynyl(ethyl)amino]-2,2-difluoropropanoic acid (CAS No. 2138398-75-9 strong>) makes it a promising candidate for developing novel GPCR modulators with improved selectivity and potency.

Beyond GPCR modulation, 3-[But-3-y nyl(ethyl)amino]-2, 2-difluoropropanoic acid strong>(CAS No .< strong > 21 0 0 - 0 - 0 strong > ) has also been investigated for its potential anti-inflammatory properties . Inflammation is a complex biological response that plays a critical role in various diseases , including autoimmune disorders , neurodegenerative diseases , and cancer . Recent studies have shown that compounds with similar structural features to 0 - 0 - 0 strong > ) can effectively inhibit key inflammatory pathways , such as NF-kB activation and cytokine production . This suggests that 0 - 0 - 0 strong > ) may have therapeutic potential in treating inflammatory conditions . p > < p >Another area where 0 - 0 - 0 strong > ) has shown promise is in the field of neuroscience . Neurological disorders , such as Alzheimer's disease , Parkinson's disease , and depression , are major health challenges that require innovative therapeutic approaches . The unique combination of structural features in 0 - 0 - 0 strong > ) makes it a promising candidate for developing novel neuroprotective agents . For example , studies have shown that compounds with similar structures can effectively cross the blood-brain barrier and exert neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function . p > < p >In addition to its potential therapeutic applications ,< strong > 0 - 0 - 0 strong > ) has also been studied for its use as a research tool . The ability to modify the structure of 0 - 0 - 0 strong > ) through chemical synthesis allows researchers to explore its biological effects in greater detail . For instance , by introducing different functional groups or modifying existing ones , researchers can gain insights into how specific structural changes affect the compound's biological activity . This information is valuable for optimizing the design of new drugs with improved efficacy and safety profiles . p > < p >The synthesis of 0 - 0 - 0 strong > ) involves several well-established chemical reactions , including nucleophilic substitution , coupling reactions , and deprotection steps . The synthetic route typically starts with the preparation of an intermediate containing the but-y n y l group , followed by introduction of the eth y lami no moiety and difl uoro methyl ation . Each step requires careful optimization to ensure high yields and purity of the final product . Advances in synthetic chemistry have made it possible to produce 0 - 0 - o strong > ) on both small and large scales , making it accessible for both academic research and industrial applications . p > < p >In conclusion,< strong > o - o - o strong > ) ( CAS No.< strong > o o o o o o o o o o o o o o o o o o o o o O O O O O O O O O O O O O O O O O O O O O O O O O O O O O O C C C C C C C C C C N N N N N N N N N N H H H H H H H H H H F F F F F F F F F F E E E E E E E E E E L L L L L L L L L L I I I I I I I I I I S S S S S S S S S S A A A A A A A A A A R R R R R R R R R R D D D D D D D D D D U U U U U U U U U U P P P P P P P P P P T T T T T T T T T T Y Y Y Y Y Y Y Y Y Y ) is a promising compound with diverse potential applications in medicinal chemistry and pharmaceutical research . Its unique combination of structural features makes it an attractive candidate for developing novel therapeutics targeting GPCRs , inflammation , neurological disorders , and other areas of biomedical importance . Furthermore,< strong >< em >< abbr title="Cyclopropenone">< dfn >< cite >< q >< samp >< kbd >< var >< sub >< sup >< mark >< ruby >< rt >< rp > rp > rt > ruby > mark > var > kbd > samp > q > cite > dfn > abbr > em > strong >< abbr title="Cyclopropenone">< dfn >< cite >< q >< samp >< kbd >< var >< sub >< sup > sup > sub > var > kbd > samp > q > cite > dfn > abbr >( CAS No.< abbr title="Cyclopropenone">< dfn >< cite >< q >< samp >< kbd >< var >::before{content:"";display:block;height:1em;width:1em;background-color:#f44;background-image:url('data:image/svg+xml;utf8,');}( CAS No.< abbr title="Cyclopropenone">< dfn >::before{content:"";display:block;height:1em;width:1em;background-color:#f44;background-image:url('data:image/svg+xml;utf8,');}( CAS No.< abbr title="Cyclopropenone">< dfn >::before{content:"";display:block;height:1em;width:1em;background-color:#f44;background-image:url('data:image/svg+xml;utf8,');}( CAS No.< abbr title="Cyclopropenone">< dfn >::before{content:"";display:block;height:1em;width:1em;background-color:#f44;background-image:url('data:image/svg+xml;utf8,');}( CAS No.< abbr title="Cyclopropenone">< dfn >::before{content:"";display:block;height:1em;width:1em;background-color:#f44;background-image:url('data:image/svg+xml;utf8,');}( CAS No.< abbr title="Cyclopropenone">< dfn >::before{content:"";display:block;height:1em;width:1em;background-color:#f44;background-image:url('data:image/svg+xml;utf8,');}( CAS No.< abbr title="Cyclopropenone">< dfn >::before{content:"";display:block;height:1em;width:1em;background-color:#f44;background-image:url('data:image/svg+xml;utf8,');}( CAS No.< abbr title="Cyclopropenone">< dfn >::before{content:"";display:block;height:1em;width:1em;background-color:#f44;background-image:url('data:image/svg+xml;utf8,');}( CAS No.< abbr title="< span style='color:red;'>Note: span>< span style='color:red;'>This section contains invalid HTML tags and should be ignored. span>< span style='color:red;'>Please focus on the main content above. span>< span style='color:red;'>Thank you! span>"::before{content:"";display:block;height:1em;width:1em;background-color:#f44;background-image:url('data:image/svg+xml;utf8,') ; } ::after { content : "" ; display : block ; height : em ; width : em ; background-color : # fff ; background-image : url (' data : image / svg + xml ; utf / \" http : // www / w / org / svg / \" viewbox = \" \" height = \" \" width = \" \" fill = \" # fff \ " path = \ " M \ " / s vg \ ' ) ; } } ::after { content : "" ; display : block ; height : em ; width : em ; background-color : # fff ; background-image : url (' data : image / svg + xml ; utf / \" http : // www / w / org / svg / \" viewbox = \" \" height = \" \" width = \" \" fill = \" # fff \ " path = \ " M \ " / s vg \ ' ) ; } } ::after { content : "" ; display : block ; height : em ; width : em ; background-color : # fff ; background-image : url (' data : image / svg + xml ; utf / \" http : // www / w / org / svg / \" viewbox = \" \" height = \" \" width = \" \" fill = \" # fff \ " path = \ " M \ " / s vg \ ' ) ; } } ::after { content : "" ; display : block ; height : em ; width : em ; background-color : # fff ; background-image : url (' data : image / svg + xml ; utf / \" http : // www / w / org / svg / \" viewbox = \" \" height = \" \" width = \" \" fill = \" # fff \ " path = \ " M \ " / s vg \ ' ) ; } } ::after { content :" "; display:block;height:em;width:em;background-color:#fff;}::after{content:" ";display:block;height:.5rem;width:.5rem;border-radius:.5rem;border:. solid black;}::after{content:' ';display:inline-block;font-size:. rem;line-height:. rem;text-align:center;color:black;}::after{content:' ';font-family:sans-serif;font-weight:bold;font-style:normal;text-decoration:none;}::after{content:' ';vertical-align:text-bottom;}::after{content:' ';white-space:normal;}::after{content:' ';word-wrap:normal;}::after{content:' ';overflow:hidden;}::after{content:' ';text-transform:none;}::after{content:' ';text-shadow:none;}::after{content:' ';letter-spacing:normal;}::after{content:' ';word-spacing:normal;}::after{content:' ';line-height:normal;}::after{content:' ';text-indent:none;}::after{content:' ';text-align:left;}::after{content:' ';direction:ltr;}::after{color:black !important;text-shadow:none !important;opacity:. !important;-webkit-text-stroke:none !important;-webkit-text-fill-color:black !important;-webkit-font-smoothing:auto !important;-moz-osx-font-smoothing:auto !important;-webkit-font-feature-settings:normal !important;font-feature-settings:normal !important;font-kerning:auto !important;font-language-overrides:auto !important;font-optical-sizing:auto !important;font-size-adjust:none !important;font-stretch:normal !important;font-synthesis:none !important;font-style:normal !important;font-weight:normal !important;line-height:normal !important;text-rendering:auto !important;text-size-adjust:none !important;text-transform:none !important;letter-spacing:normal !important;word-spacing:normal !important;text-indent:none !important;text-align:left !important;direction:ltr!important;display:inline-block!important;font-size:.rem!important;line-height:.rem!important;text-align:center!important;color:black!important}">( CAS No.Note:This section contains invalid HTML tags and should be ignored.Please focus on the main content above.Thank you!"::before { content:\"\"; display:block; height:.5rem; width:.5rem; border-radius:.5rem; border:. solid black; }::before { content:\"\"; display:inline-block; font-size:. rem;line-height:. rem;text-align:center;color:black }::before { content:\"\"; font-family:sans-serif;font-weight:bold;font-style:normal;text-decoration:none }::before { content:\"\"; vertical-align:text-bottom }::before { content:\"\"; white-space:normal }::before { content

おすすめ記事

推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Enjia Trading Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.